ethyl 5-amino-1,2-dimethyl-1H-imidazole-4-carboxylate
Description
Ethyl 5-amino-1,2-dimethyl-1H-imidazole-4-carboxylate is a substituted imidazole derivative characterized by a carboxylate ester at position 4, an amino group at position 5, and methyl groups at positions 1 and 2. This structural arrangement confers unique physicochemical properties, including hydrogen bonding capacity (via the amino group) and steric hindrance (from the methyl groups). Imidazole derivatives are widely studied for their biological activity, particularly in pharmaceutical and agrochemical applications .
Properties
IUPAC Name |
ethyl 5-amino-1,2-dimethylimidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-4-13-8(12)6-7(9)11(3)5(2)10-6/h4,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWYTSIHYNHIIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=N1)C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1249354-09-3 | |
| Record name | ethyl 5-amino-1,2-dimethyl-1H-imidazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-1,2-dimethyl-1H-imidazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-cyanoacetate with 1,2-dimethyl-1H-imidazole-4-carboxaldehyde in the presence of ammonium acetate. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to promote cyclization and formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1,2-dimethyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Nitro derivatives of the imidazole ring.
Reduction: Alcohol derivatives of the carboxylate ester.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
Ethyl 5-amino-1,2-dimethyl-1H-imidazole-4-carboxylate serves as an important intermediate in the synthesis of pharmaceuticals due to its unique chemical structure and biological properties.
Drug Development
This compound has been investigated for its potential in developing treatments for diseases such as Chagas disease, which is caused by the parasite Trypanosoma cruzi. Research has shown that derivatives of imidazole compounds may exhibit potent anti-parasitic activity, leading to the development of new therapeutic agents that are safer and more effective than current options .
Studies indicate that this compound possesses various biological activities, including:
- Antimicrobial properties : It has shown effectiveness against different bacterial strains.
- Antitumor activity : Compounds related to this structure have been explored for their potential to inhibit tumor growth .
- Anti-inflammatory effects : Its derivatives can modulate inflammatory responses, making it a candidate for treating inflammatory diseases .
Agricultural Applications
The compound is also being evaluated for its potential use in agriculture, particularly in the development of agrochemicals.
Pesticide Development
This compound can be utilized as a building block for synthesizing new pesticides. Its ability to interact with biological systems suggests potential efficacy in controlling pest populations while minimizing environmental impact.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, including condensation reactions and multi-step synthetic pathways. The compound's derivatives often exhibit enhanced properties that can be tailored for specific applications in drug development and agriculture.
Case Study: Antiparasitic Activity
A study focused on optimizing imidazole derivatives for treating Chagas disease highlighted the effectiveness of compounds similar to this compound. The research demonstrated significant suppression of parasite burden in animal models, indicating promising therapeutic potential .
Case Study: Antitumor Properties
Another investigation explored the antitumor activity of imidazole derivatives in various cancer cell lines. The results showed that certain modifications to the ethyl 5-amino structure enhanced cytotoxicity against cancer cells while maintaining selectivity towards non-cancerous cells .
Mechanism of Action
The mechanism of action of ethyl 5-amino-1,2-dimethyl-1H-imidazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The imidazole ring can interact with various biological molecules through hydrogen bonding, π-π interactions, and coordination with metal ions.
Comparison with Similar Compounds
Ethyl 4-Amino-1-Methyl-1H-Imidazole-5-Carboxylate (CAS 61982-18-1)
Structural Differences :
- Substituent positions: The amino group is at position 4, and the carboxylate ester is at position 3.
- Methyl groups: Only one methyl group at position 1 vs. two methyl groups (1 and 2) in the target compound.
Functional Impact :
- Reactivity : The absence of a methyl group at position 2 reduces steric hindrance, possibly enhancing reactivity in nucleophilic substitutions or coupling reactions.
Applications : Used as an intermediate in pharmaceutical synthesis, similar to the target compound .
Ethyl 2-(4-Fluorophenyl)-1,4-Diphenyl-1H-Imidazole-5-Carboxylate (3f)
Structural Differences :
- Substituents: Aromatic phenyl groups at positions 1 and 4, and a 4-fluorophenyl group at position 2.
- Functional groups: Lacks the amino group but retains the carboxylate ester.
Functional Impact :
- Melting Point: 119–120°C, higher than typical amino-substituted imidazoles due to π-π stacking of aromatic rings .
- Solubility: Reduced solubility in polar solvents compared to the amino-substituted target compound.
- Applications : Likely used in materials science or as a ligand in catalysis due to aromatic stabilization .
Ethyl 4-(3,4-Dimethoxyphenyl)-1-Methyl-2-Phenyl-1H-Imidazole-5-Carboxylate (3l)
Structural Differences :
- Substituents: 3,4-Dimethoxyphenyl at position 4 and phenyl at position 2.
- Functional groups: Methoxy groups introduce electron-donating effects.
Functional Impact :
5-Nitro-1H-Imidazole Derivatives
Structural Differences :
Functional Impact :
- Reactivity: Nitro groups facilitate electrophilic substitution reactions, whereas amino groups promote nucleophilic reactions.
- Biological Activity: Nitroimidazoles are known for antimicrobial applications, while amino derivatives may target different biological pathways .
Comparative Data Table
Key Research Findings
- Hydrogen Bonding: Amino-substituted imidazoles (e.g., the target compound) exhibit stronger hydrogen-bonding networks compared to nitro or ester derivatives, influencing crystallization and stability .
- Synthetic Routes: Compounds like 3f and 3l are synthesized via multicomponent reactions under reflux, similar to methods used for amino-imidazoles, but require aromatic aldehydes as precursors .
Biological Activity
Ethyl 5-amino-1,2-dimethyl-1H-imidazole-4-carboxylate (chemical formula: C₈H₁₃N₃O₂) is a compound belonging to the class of imidazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a five-membered imidazole ring with two methyl groups at positions 1 and 2, an amino group at position 5, and an ethyl ester at position 4. This unique structure contributes to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₃N₃O₂ |
| Molecular Weight | 155.15 g/mol |
| Functional Groups | Amino, Carboxyl, Ester |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Imidazole derivatives are well-documented for their antimicrobial properties . This compound has shown promising results against various bacterial and fungal strains. Research indicates that compounds with imidazole rings exhibit significant activity against pathogens such as Staphylococcus aureus and Candida albicans.
Case Study: Antibacterial Activity
In a study evaluating the antibacterial efficacy of various imidazole derivatives, this compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating moderate antibacterial activity compared to standard antibiotics like penicillin.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects . Imidazoles are known to inhibit certain inflammatory pathways, making them potential candidates for treating conditions such as arthritis and other inflammatory diseases.
The anti-inflammatory activity is believed to be mediated through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro studies have shown that treatment with this compound reduces the expression of these cytokines in macrophage cell lines .
Potential Therapeutic Applications
Given its biological activities, this compound has potential applications in drug development:
- Antifungal Agents : Its efficacy against fungal strains suggests potential use in antifungal therapies.
- Anti-inflammatory Drugs : The ability to modulate inflammatory responses positions it as a candidate for developing anti-inflammatory medications.
- Antiparasitic Activity : Preliminary studies indicate that imidazole derivatives may exhibit activity against parasites like Trypanosoma cruzi, the causative agent of Chagas disease .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with related compounds is essential:
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| This compound | Antibacterial | 32 |
| Imidazole-4-carboxylic acid | Antifungal | 16 |
| Imidazole derivatives with halogen substitutions | Antiviral | Varies |
Q & A
Q. What are the established synthetic routes for ethyl 5-amino-1,2-dimethyl-1H-imidazole-4-carboxylate, and what key reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as cyclization of precursor imidazole derivatives or functionalization via nucleophilic substitution. Critical parameters include:
- Temperature control (e.g., maintaining 60–80°C during cyclization to avoid side reactions).
- Catalyst selection (e.g., using tetrakis(dimethylamino)ethylene (TDAE) to facilitate coupling reactions, as demonstrated in nitro-imidazole derivatives ).
- Stoichiometric ratios (e.g., optimizing equivalents of carboxylating agents to minimize byproducts).
Yield optimization often requires iterative adjustments using design-of-experiments (DoE) frameworks to identify dominant variables .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- NMR Spectroscopy : Analyze - and -NMR for characteristic peaks (e.g., ester carbonyl at ~165–170 ppm, imidazole ring protons at 6.5–7.5 ppm).
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns to verify substituent positions.
- FT-IR : Identify functional groups (e.g., N-H stretching at ~3400 cm, ester C=O at ~1720 cm).
Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks.
- Waste Disposal : Follow institutional guidelines for organic solvents and nitrogen-containing waste.
Safety Data Sheets (SDS) must be updated regularly, especially for compounds prone to degradation over time .
Advanced Research Questions
Q. How can computational chemistry methods optimize reaction pathways for synthesizing this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways.
- Reaction Path Search : Tools like the Artificial Force Induced Reaction (AFIR) method predict intermediates and byproducts, reducing trial-and-error experimentation .
- Machine Learning : Train models on existing imidazole reaction datasets to predict optimal catalysts or solvents.
Q. What strategies can resolve conflicting bioactivity data reported for this compound in different studies?
- Methodological Answer :
- Meta-Analysis : Compare experimental conditions (e.g., solvent polarity, pH, assay type) across studies to identify confounding variables.
- Dose-Response Curves : Re-evaluate activity thresholds using standardized protocols (e.g., IC values under controlled conditions).
- Structural Analogues : Test derivatives to isolate the impact of specific functional groups (e.g., methyl vs. ethyl substitutions) .
Q. How can researchers design experiments to explore the structure-activity relationships (SAR) of this compound derivatives?
- Methodological Answer :
- Fragment-Based Design : Systematically modify substituents (e.g., amino group at position 5, ester at position 4) and assay for changes in activity.
- High-Throughput Screening (HTS) : Use automated platforms to test libraries of analogues against target enzymes or receptors.
- Statistical Modeling : Apply partial least squares (PLS) regression to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .
Data Contradiction and Validation
Q. How should researchers address discrepancies in spectroscopic data between synthesized batches of this compound?
- Methodological Answer :
- Batch Comparison : Perform -NMR overlay analyses to detect impurities or tautomeric shifts.
- Chromatographic Purity : Use HPLC with UV/Vis detection to quantify impurities (e.g., unreacted starting materials).
- Crystallography : If feasible, obtain single-crystal X-ray structures to confirm absolute configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
